Aminooxy-PEG4-alcohol
Overview
Description
Aminooxy-PEG4-alcohol is a polyethylene glycol (PEG) derivative that contains an aminooxy group and a terminal alcohol group. The compound is known for its hydrophilic properties, which increase its solubility in aqueous media. The aminooxy group can react with aldehydes to form stable oxime bonds, making it a valuable reagent in bioconjugation and other chemical applications .
Mechanism of Action
Target of Action
Aminooxy-PEG4-alcohol is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . In ADCs, the compound serves as a linker between the antibody and the cytotoxic drug . In PROTACs, it acts as a linker between the ligand for an E3 ubiquitin ligase and the ligand for the target protein .
Mode of Action
In the context of ADCs, this compound attaches the cytotoxic drug to the antibody . This allows the antibody to deliver the drug directly to the cancer cells, thereby reducing the impact on healthy cells .
For PROTACs, this compound connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This enables the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking a ligand for an E3 ubiquitin ligase to a ligand for the target protein, PROTACs can selectively degrade target proteins .
Pharmacokinetics
As a peg-based compound, it is likely to have good solubility in aqueous media This could potentially enhance its bioavailability
Result of Action
The result of the action of this compound depends on its application. In ADCs, it enables the targeted delivery of cytotoxic drugs to cancer cells . In PROTACs, it allows for the selective degradation of target proteins .
Action Environment
The action environment of this compound is primarily within cells, where it participates in the synthesis of ADCs and PROTACs . The compound’s efficacy and stability could potentially be influenced by various environmental factors within the cell, such as pH and the presence of other molecules.
Biochemical Analysis
Biochemical Properties
Aminooxy-PEG4-alcohol plays a significant role in biochemical reactions, particularly in the synthesis of ADCs and PROTACs . The aminooxy group can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Cellular Effects
The ADCs and PROTACs synthesized using this compound can have profound effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound itself does not exert effects at the molecular level. Instead, it serves as a linker in the synthesis of ADCs and PROTACs . The ADCs and PROTACs, once synthesized, can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the stability of the ADCs and PROTACs synthesized using it
Dosage Effects in Animal Models
The ADCs and PROTACs synthesized using this compound can exhibit dosage-dependent effects in animal models .
Metabolic Pathways
This compound is not directly involved in metabolic pathways. The ADCs and PROTACs synthesized using this compound can interact with various enzymes or cofactors and affect metabolic flux or metabolite levels .
Transport and Distribution
The ADCs and PROTACs synthesized using this compound can be transported and distributed within cells and tissues .
Subcellular Localization
The ADCs and PROTACs synthesized using this compound can have specific subcellular localizations depending on their targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminooxy-PEG4-alcohol is typically synthesized through a series of chemical reactions involving the introduction of the aminooxy group and the PEG chain. The process often involves the protection and deprotection of functional groups to ensure the stability and reactivity of the final product. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes rigorous quality control measures to maintain the consistency and reliability of the product. The compound is usually stored at low temperatures to preserve its reactivity .
Chemical Reactions Analysis
Types of Reactions: Aminooxy-PEG4-alcohol primarily undergoes reactions with carbonyl compounds (aldehydes and ketones) to form oxime bonds. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions:
Reagents: Aldehydes, ketones, reductants (for forming hydroxylamine linkages)
Conditions: Mild acidic or neutral pH, ambient temperature
Major Products:
Oxime Bonds: Formed through the reaction of the aminooxy group with aldehydes or ketones
Hydroxylamine Linkages: Formed in the presence of reductants
Scientific Research Applications
Aminooxy-PEG4-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Comparison with Similar Compounds
Aminooxy-PEG4-acid: Contains a carboxylic acid group instead of an alcohol group.
Aminooxy-PEG4-amine: Contains an amine group instead of an alcohol group.
Uniqueness: Aminooxy-PEG4-alcohol is unique due to its terminal alcohol group, which allows for further derivatization or replacement with other reactive functional groups. This versatility makes it a valuable tool in various chemical and biological applications .
Properties
IUPAC Name |
2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO5/c9-14-8-7-13-6-5-12-4-3-11-2-1-10/h10H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZGGYJEHLUUIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCON)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90762448 | |
Record name | 2-(2-{2-[2-(Aminooxy)ethoxy]ethoxy}ethoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90762448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106492-60-8 | |
Record name | 2-(2-{2-[2-(Aminooxy)ethoxy]ethoxy}ethoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90762448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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